molecular formula C16H19N3O4S2 B2731697 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 896307-34-9

2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2731697
CAS No.: 896307-34-9
M. Wt: 381.47
InChI Key: JIVGMIOYOPYBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a complex organic compound with a unique structure that combines a benzoyl group, a dimethylsulfamoyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of 4-(Dimethylsulfamoyl)benzoyl chloride, which is then reacted with an appropriate amine to form the desired amide. The thiophene ring is introduced through a separate synthetic step, often involving a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is unique due to its combination of a sulfonamide group, a benzoyl group, and a thiophene ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-9-10(2)24-16(13(9)14(17)20)18-15(21)11-5-7-12(8-6-11)25(22,23)19(3)4/h5-8H,1-4H3,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVGMIOYOPYBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.